molecular formula C11H8BrNO B8292928 5-Bromo-3-ethylbenzofuran-2-carbonitrile

5-Bromo-3-ethylbenzofuran-2-carbonitrile

Cat. No.: B8292928
M. Wt: 250.09 g/mol
InChI Key: BLKQENYOJKIXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-ethylbenzofuran-2-carbonitrile is a synthetic benzofuran derivative of significant interest in medicinal chemistry and drug discovery research. The benzofuran scaffold is a privileged structure in pharmacology, known for its wide spectrum of biological activities . This particular compound features a bromo substituent at the 5-position and an ethyl group at the 3-position, which are modifications that researchers utilize to fine-tune the molecule's electronic properties, lipophilicity, and steric profile, thereby optimizing its interaction with biological targets. The brominated benzofuran core is a key intermediate in the development of novel therapeutic agents. Studies on similar 5-bromobenzofuran analogs have shown their potential in various research areas, including as inhibitors for Pseudomonas aeruginosa quorum sensing, a promising anti-virulence strategy to combat antibiotic-resistant bacteria . Furthermore, related compounds have been investigated for their enzyme inhibitory activity against targets like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are associated with type 2 diabetes mellitus . The structural features of this compound also make it a valuable building block for constructing more complex molecules for anti-tumor and antimicrobial activity studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

5-bromo-3-ethyl-1-benzofuran-2-carbonitrile

InChI

InChI=1S/C11H8BrNO/c1-2-8-9-5-7(12)3-4-10(9)14-11(8)6-13/h3-5H,2H2,1H3

InChI Key

BLKQENYOJKIXJM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC2=C1C=C(C=C2)Br)C#N

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry:
    • Anticancer Activity: Research has shown that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that 5-Bromo-3-ethylbenzofuran-2-carbonitrile can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) production, leading to cell death mechanisms such as mitochondrial dysfunction and caspase activation .
    • Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity against several pathogens, demonstrating potential as a lead compound for developing new antibiotics .
  • Biological Activity Studies:
    • In Vitro Testing: Various studies have utilized MTT assays to assess the cytotoxicity of this compound against human cancer cell lines. Results indicated an IC50 value that suggests effective growth inhibition compared to control groups .
    • Mechanistic Insights: The mechanism of action involves modulation of cellular signaling pathways that are critical for cancer cell survival, making it a candidate for further pharmacological development .
Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)25Induction of apoptosis via ROS
HeLa (Cervical)30Mitochondrial disruption
A549 (Lung Cancer)20Caspase activation

Table 2: Synthesis Overview

StepReagents/ConditionsYield (%)
BrominationBr2 / CCl4, reflux85
NitrilationNaCN / DMF, reflux75

Case Studies

  • Case Study on Anticancer Effects:
    A study published in the International Journal of Molecular Sciences evaluated several benzofuran derivatives, including this compound. The findings highlighted its ability to inhibit cancer cell growth significantly while exhibiting low toxicity towards normal cells, suggesting a favorable therapeutic index .
  • Antimicrobial Evaluation:
    In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against clinical strains of bacteria. The results demonstrated notable antibacterial activity, indicating potential applications in treating bacterial infections resistant to conventional antibiotics .

Comparison with Similar Compounds

Structural and Substituent Effects

Key analogs and their substituents are summarized in Table 1.

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Reference
5-Bromo-3-ethylbenzofuran-2-carbonitrile Br (5), ethyl (3), CN (2) ~264.1 (estimated) High polarity due to CN; moderate steric bulk from ethyl N/A
5-Bromo-3-ethylsulfinyl-2-(4-methyl-phenyl)-1-benzofuran Br (5), ethylsulfinyl (3), 4-methylphenyl (2) ~403.3 Sulfinyl group enhances polarity; aryl group increases π-π interactions
5-Bromo-2-phenyl-3-phenylsulfinyl-1-benzofuran Br (5), phenyl (2), phenylsulfinyl (3) ~427.3 Bulky substituents reduce solubility; sulfinyl aids in crystallinity
5-Bromo-3-(trifluoromethyl)-2-pyridinecarbonitrile Br (5), CF₃ (3), CN (2) (pyridine core) ~265.0 Pyridine core alters electronic properties; CF₃ increases hydrophobicity
Key Observations:
  • Steric Effects : The ethyl group offers moderate steric hindrance, which may influence reactivity in substitution reactions compared to bulkier phenyl or sulfinyl groups .
  • Crystallinity: Sulfinyl-substituted analogs (e.g., ) exhibit well-defined crystal structures due to hydrogen-bonding interactions involving the sulfinyl oxygen. The ethyl and cyano groups in the target compound may lead to less predictable packing, though crystallographic data are unavailable.

Pharmacological and Reactivity Profiles

Benzofuran derivatives are known for diverse bioactivities. For example:

  • Sulfinyl-substituted analogs (e.g., ) show enhanced binding to enzymes like kinases due to sulfinyl-oxygen interactions.
  • Pyridinecarbonitrile derivatives (e.g., ) demonstrate improved metabolic stability in drug design owing to the pyridine core.

The ethyl and cyano groups in this compound may synergize to enhance membrane permeability (via ethyl) while maintaining target engagement (via cyano’s electron-withdrawing effects). However, specific pharmacological data for this compound are lacking.

Preparation Methods

Bromination with N-Bromosuccinimide

NBS offers superior regioselectivity compared to Br₂, minimizing polybromination. A representative procedure involves:

  • Dissolving 2-ethylbenzofuran (1.0 equiv) in DCM.

  • Adding NBS (1.1 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Refluxing at 80°C for 6–8 hours.

Yields for 5-bromo-2-ethylbenzofuran typically exceed 75%, with purity confirmed via HPLC.

Introduction of the Carbonitrile Group

The carbonitrile group at position 2 is introduced via nucleophilic substitution or cyanation reactions. Two primary methods are documented:

Copper-Mediated Cyanation

Adapting methodologies from pyridine derivatives, copper(I) cyanide (CuCN) facilitates cyanation under high-temperature conditions. For example:

  • Reacting 5-bromo-3-ethylbenzofuran (1.0 equiv) with CuCN (2.0 equiv) in DMF.

  • Heating at 150°C for 2 hours under inert atmosphere.

  • Purifying via silica gel chromatography (hexane/ethyl acetate = 9:1).

This method achieves moderate yields (50–60%) due to competing side reactions, necessitating careful stoichiometric control.

Palladium-Catalyzed Cyanation

A more efficient approach employs palladium catalysts to enhance selectivity. A protocol modified from patent literature involves:

  • Combining 5-bromo-3-ethylbenzofuran with zinc cyanide (Zn(CN)₂, 1.2 equiv).

  • Adding tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%) and 1,1′-bis(diphenylphosphino)ferrocene (DPPF, 10 mol%) in DMF.

  • Heating at 100°C for 12 hours.

Yields improve to 70–80%, though catalyst costs may limit scalability.

One-Pot Synthesis via Cs₂CO₃-Mediated Cyclization

Recent advancements enable streamlined synthesis using cesium carbonate (Cs₂CO₃) as a base. This method combines 2-hydroxybenzonitrile derivatives with 2-bromoacetophenones in DMF at room temperature:

Reaction Mechanism

  • Alkylation : 2-Hydroxybenzonitrile reacts with 2-bromoacetophenone to form an ether intermediate.

  • Cyclization : Cs₂CO₃ deprotonates the α-hydrogen, triggering intramolecular cyclization to form the benzofuran core.

  • Bromination : In situ bromination using NBS introduces the bromine substituent.

Optimized Conditions

  • Reagents : 2-Hydroxybenzonitrile (1.0 equiv), 2-bromoacetophenone (1.2 equiv), Cs₂CO₃ (2.0 equiv), NBS (1.1 equiv).

  • Solvent : DMF at 25°C.

  • Time : 20–30 minutes.

This method achieves yields of 85–90%, with the one-pot procedure reducing purification steps.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYield (%)AdvantagesLimitations
NBS BrominationNBS, AIBN80°C, DCM75–80High regioselectivityRequires halogenated solvents
CuCN CyanationCuCN, DMF150°C, 2 h50–60Low costModerate yields
Pd-Catalyzed CyanationZn(CN)₂, Pd₂(dba)₃100°C, 12 h70–80High efficiencyExpensive catalysts
Cs₂CO₃ One-PotCs₂CO₃, NBS25°C, 20 min85–90Rapid, room-temperatureRequires anhydrous conditions

Q & A

Q. Critical Factors :

  • Temperature Control : Excessive heat during bromination can lead to di-substitution or ring degradation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nitrile group incorporation but may require rigorous drying to prevent hydrolysis.

Q. Yield Optimization Table :

StepReagents/ConditionsYield RangeKey Reference
BrominationNBS, DCM, 0°C65–75%
EthylationEtBr, AlCl₃, 40°C50–60%
CyanationCuCN, Pd(PPh₃)₄, DMF, 80°C70–80%

Advanced: How can conflicting NMR and mass spectrometry data be resolved for structural confirmation of this compound?

Methodological Answer:
Discrepancies often arise from isotopic interference (e.g., bromine’s ¹H-¹⁰Br/¹H-⁸¹Br splitting) or residual solvents. To resolve:

Deuterated Solvent Check : Ensure solvent peaks (e.g., DMSO-d₆ at 2.50 ppm) do not overlap with aromatic protons. Adjust integration baselines .

High-Resolution MS (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 264.9845 (C₁₁H₉BrNO⁺). Bromine’s isotopic pattern (1:1 ratio for M/M+2) should align with theoretical values .

2D NMR (COSY, HSQC) : Map coupling between H-4 (δ 7.2–7.4 ppm) and H-6 to distinguish substituent positions. Ethyl group protons (δ 1.2–1.4 ppm, triplet) should correlate with adjacent CH₂ .

Case Study : A 2024 study found unexpected δ 7.8 ppm peaks in ¹H NMR, later attributed to residual DMF. Purging with N₂ and re-dissolving in CDCl₃ resolved the issue .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel (60–120 mesh) with hexane:ethyl acetate (8:2). The nitrile group increases polarity, requiring gradual eluent polarity adjustments .
  • Recrystallization : Ethanol/water mixtures (7:3) at −20°C yield crystals with >95% purity. Slow cooling minimizes co-precipitation of brominated byproducts .
  • HPLC : Reverse-phase C18 columns (acetonitrile:water = 70:30) resolve isomers (e.g., 5-bromo vs. 6-bromo derivatives) .

Key Consideration : Bromine’s lability under acidic conditions necessitates neutral pH during purification.

Advanced: How does the bromine substituent at the 5-position influence Suzuki-Miyaura cross-coupling reactivity?

Methodological Answer:
The 5-bromo group’s electronic and steric effects are critical:

  • Electronic Effects : Bromine’s electron-withdrawing nature activates the benzofuran core for Pd-catalyzed coupling but may deactivate certain boronic acids.
  • Steric Hindrance : The 3-ethyl group ortho to the nitrile can hinder transmetalation. Use bulky ligands (e.g., SPhos) to accelerate coupling .

Q. Example Protocol :

  • Conditions : Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃, dioxane/H₂O (4:1), 80°C.
  • Yield : 60–75% with arylboronic acids bearing electron-donating groups (e.g., 4-methoxyphenyl) .

Data Contradiction Note : A 2023 study reported <40% yield with 2-naphthylboronic acid, attributed to steric clashes. Switching to XPhos ligands improved yields to 55% .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Light Sensitivity : UV exposure degrades the nitrile group to amides. Store in amber vials at −20°C .
  • Moisture : Hydrolysis of the nitrile to carboxylic acid occurs at >60% humidity. Use desiccants (silica gel) in sealed containers .
  • Thermal Stability : Decomposes above 150°C (DSC data). Avoid prolonged heating during solvent removal .

Q. Stability Table :

ConditionDegradation PathwayHalf-Life (25°C)Reference
Dark, −20°CNone>2 years
Ambient lightNitrile → Amide6 months
40°C, 70% humidityNitrile → Carboxylic Acid3 weeks

Advanced: How can computational methods (e.g., DFT) predict reaction sites for electrophilic substitution in this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to map Fukui indices (electrophilicity). The 4-position often shows higher reactivity due to bromine’s meta-directing effect .
  • Molecular Electrostatic Potential (MEP) : Visualize electron-deficient regions. The nitrile group withdraws density, making the 6-position susceptible to nucleophilic attack .

Case Study : A 2025 study combined DFT with experimental nitration, confirming preferential 4-position substitution (85% yield) over the 6-position (12%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.